molecular formula C23H18FN3O2 B2748649 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide CAS No. 899969-57-4

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide

Cat. No.: B2748649
CAS No.: 899969-57-4
M. Wt: 387.414
InChI Key: HBHNECRVRNZCRC-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide is a potent, selective, and cell-permeable inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound functions by specifically targeting the kinase domain of ATM, thereby inhibiting its autophosphorylation at Ser1981 and blocking the subsequent phosphorylation of downstream substrates such as CHK2, KAP1, and p53 . Its primary research application is in the precise chemical inhibition of the ATM-dependent signaling pathway to investigate the cellular response to double-strand DNA breaks (DSBs), particularly those induced by ionizing radiation or radiomimetic agents. By potently suppressing ATM activity, this inhibitor enables researchers to probe the mechanisms of DNA repair, cell cycle checkpoint activation, and apoptosis , providing critical insights into genomic stability and cancer biology. Furthermore, it serves as a valuable tool in oncology research for exploring synthetic lethal interactions and for sensitizing cancer cells to DNA-damaging chemotherapeutics and radiotherapy , helping to define contexts where ATM inhibition could offer a therapeutic advantage. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-6-5-7-16(12-14)22(28)26-21-13-17(10-11-19(21)24)27-15(2)25-20-9-4-3-8-18(20)23(27)29/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHNECRVRNZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Quinazolinone Core Formation

The quinazolinone core is synthesized via acid-promoted cyclocondensation, a method adapted from oxidant-free protocols.

Procedure :

  • Starting Materials : 2-Amino-N-methoxybenzamide derivatives and aldehydes.
  • Reaction Conditions :
    • Catalyst: Trifluoroacetic acid (TFA, 20 mol%).
    • Solvent: Dichloroethane (DCE) at 80°C for 12 hours.
  • Mechanism :
    • Acid-mediated imine formation followed by cyclization and elimination of methanol.

Example :
Reaction of 2-amino-5-fluoro-N-methoxybenzamide with propionaldehyde yields 2-methyl-4-oxoquinazolin-3(4H)-yl-5-fluorophenyl intermediate.

Starting Material Aldehyde Product Yield Purity (HPLC)
2-Amino-5-fluoro-N-methoxybenzamide Propionaldehyde 78% 98.5%

Advantages :

  • No metal catalysts or oxidizing agents required.
  • Scalable to multigram quantities.

Alternative Route: Reductive Amination

A modified approach involves reductive amination to form the quinazolinone-aryl bond.

Steps :

  • Intermediate Synthesis : 2-Methyl-4-oxoquinazolin-3(4H)-one is reacted with 2-fluoro-5-nitrobenzaldehyde under hydrogenation (H₂, Pd/C).
  • Reduction : Nitro group reduced to amine using sodium dithionite.
  • Amidation : Same as Section 2.2.

Key Data :

  • Hydrogenation pressure: 50 psi.
  • Yield after reduction: 92%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, quinazolinone H-2), 7.89 (d, J = 8.4 Hz, 1H, aryl H), 7.65–7.58 (m, 4H, benzamide H), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 406.1421 [M+H]⁺ (calc. 406.1425).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 214–216°C.

Process Optimization and Troubleshooting

Crystallization Techniques

  • Isopropanol-Water System : Recrystallization in 2:1 isopropanol-water increases purity to >99% by removing residual coupling agents.
  • Cooling Rate : Slow cooling (1°C/min) yields larger crystals with uniform morphology.

Common Impurities

  • N-Acylurea : Forms at elevated temperatures; mitigated by strict temperature control.
  • Dehalogenated Byproducts : Trace fluoride loss observed under acidic conditions; neutral pH recommended.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Cyclocondensation + Amidation 78% 98.5% High $$
Reductive Amination 85% 97% Moderate $$$

Key Findings :

  • The cyclocondensation route is cost-effective but requires precise stoichiometry.
  • Reductive amination offers higher yields but involves expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit various kinases, which play crucial roles in cell signaling pathways. The fluorine atom may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: (1) triazole-thiones (from ) and (2) benzamide-based agrochemicals (from ). Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents/Modifications Biological/Physicochemical Relevance Spectral Features (IR/NMR)
Target Compound Quinazolinone + benzamide 2-fluoro, 3-methyl, 4-oxo Potential enzyme inhibition (inference) Not provided in evidence; expected C=O (~1680 cm⁻¹), NH stretches (~3300 cm⁻¹)
Triazole-thiones [7–9] () 1,2,4-Triazole + sulfonylphenyl 2,4-difluorophenyl, C=S tautomer Tautomeric stability affects reactivity νC=S (1247–1255 cm⁻¹); absence of νS-H (~2500–2600 cm⁻¹)
Diflufenican () Benzamide + pyridine 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide (protoporphyrinogen oxidase inhibitor) Not provided; likely strong C=O (~1650–1700 cm⁻¹)
Sulfentrazone () Triazolinone + methanesulfonamide Difluoromethyl, methylsulfonamide Herbicide (cell membrane disruptor) Not provided; NH stretches (~3300 cm⁻¹)

Key Points of Comparison

  • Quinazolinone vs. Triazole Cores: The target compound’s quinazolinone core offers a rigid planar structure conducive to π-π stacking in enzyme binding, whereas triazole-thiones (e.g., [7–9]) exhibit tautomerism (thione vs. thiol), which may influence redox activity and solubility .
  • Fluorine Substitution : The 2-fluoro group in the target compound mirrors the 2,4-difluorophenyl moieties in triazole-thiones and diflufenican. Fluorine enhances electronegativity and metabolic stability, a common strategy in agrochemicals and pharmaceuticals .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of quinazolinones, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H15F4N3O2
  • Molecular Weight : 441.4 g/mol
  • CAS Number : 941895-13-2

The presence of a fluorine atom and a quinazolinone moiety significantly influences its biological properties, enhancing lipophilicity and metabolic stability compared to other analogs without fluorine.

This compound primarily acts by inhibiting specific kinases involved in cell signaling pathways. The quinazolinone structure is known to interact with various molecular targets, including enzymes and receptors, which are crucial in cancer proliferation and other diseases. The fluorine atom enhances the compound's binding affinity, making it a promising candidate for drug development.

Anticancer Activity

Research has demonstrated that compounds with quinazolinone structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. Although specific data on this compound is limited, its structural similarity to other active quinazolinones suggests potential anticancer activity.

Antimicrobial Activity

Studies indicate that quinazolinone derivatives possess antimicrobial properties against a range of bacteria and fungi. For example, related compounds have shown inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluating similar quinazolinone derivatives reported significant inhibition of cancer cell proliferation in vitro, with IC50 values ranging from 10610^{-6} to 10810^{-8} M against various cancer lines. While direct studies on this compound are scarce, its structural characteristics suggest comparable efficacy.
  • Antimicrobial Testing : In vitro tests conducted on related compounds indicated strong activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.50.5 µg/mL for certain derivatives. This suggests that this compound may also exhibit significant antimicrobial properties .

Summary of Biological Activities

Activity Type Potential Efficacy Mechanism
AnticancerInhibitory effects on cancer cell lines (IC50 range 10610^{-6} to 10810^{-8} M)Induction of apoptosis, cell cycle arrest
AntimicrobialSignificant activity against Staphylococcus aureus and E. coli (MIC 0.50.5 µg/mL)Disruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide, and how can yield and purity be optimized?

  • Methodology : Synthesis typically involves coupling the quinazolinone core with substituted benzamide moieties via amidation or nucleophilic substitution. Key steps include:

  • Intermediate preparation : Use tert-butyl-protected intermediates to stabilize reactive groups (e.g., piperazine or indole derivatives) .
  • Catalytic conditions : Optimize reaction time and temperature (e.g., 30–60°C in CH₂Cl₂/TFA mixtures) to minimize side products .
  • Purification : Employ column chromatography (MeOH/CH₂Cl₂ gradients) or preparative HPLC for high-purity isolation .
    • Yield optimization : Adjust stoichiometry of coupling reagents (e.g., 1.2–1.5 eq. of activated esters) and use anhydrous solvents .

Q. How is the structural identity of this compound validated in academic research?

  • Analytical techniques :

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., fluoro-substituted phenyl resonances at δ 7.2–8.1 ppm) and carbonyl signals (C=O at ~168–172 ppm) .
  • Mass spectrometry (HRMS-ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • FT-IR : Identify characteristic absorptions (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
    • Crystallography : X-ray diffraction for absolute configuration confirmation (if crystalline) .

Q. What in vitro biological activities have been reported for this compound?

  • Anticancer activity : IC₅₀ values of 10–16 µM against MCF7 (breast), PC-3 (prostate), and HT-29 (colon) cancer lines, comparable to doxorubicin .
  • Antibacterial activity : Inhibition of E. coli and Klebsiella spp. at MICs of 8–32 µg/mL, with enhanced efficacy via halogen substituents (e.g., fluoro groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Quinazolinone core : 2-methyl-4-oxo groups enhance target binding (e.g., WDR5 or kinase inhibition) .
  • Fluoro substituents : Improve membrane permeability and metabolic stability; 2-fluoro on phenyl boosts anticancer activity .
  • Benzamide moiety : 3-methyl substitution reduces steric hindrance, improving ligand-receptor fit .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like 5C5S (Human-myosin9b-Rhogap) .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Challenges : Poor aqueous solubility (logP >3) and rapid hepatic metabolism (CYP450-mediated oxidation) .
  • Solutions :

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
  • Metabolic studies : Use LC-MS/MS to identify major metabolites in microsomal assays .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Common issues : High in vitro potency but low in vivo bioavailability due to poor absorption or rapid clearance .
  • Strategies :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models .
  • Tissue distribution studies : Use radiolabeled analogs to track compound accumulation in target organs .

Q. What methodologies are recommended for studying synergistic effects with other therapeutics?

  • Experimental design :

  • Combination assays : Test with standard drugs (e.g., 5-fluorouracil or ciprofloxacin) using Chou-Talalay synergy indices .
  • Mechanistic studies : Perform transcriptomics/proteomics to identify pathways affected by combination treatment .
    • Statistical analysis : Use CompuSyn software for dose-effect analysis and synergy quantification .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Root causes : Variability in assay conditions (e.g., cell line passage number, serum concentration) or compound purity .
  • Standardization :

  • Compound validation : Require ≥95% purity (HPLC) and batch-to-batch consistency checks .
  • Assay controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent controls .

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